Cas no 4185-47-1 (Nitrodiethanolamine)
Nitrodiethanolamine structure
Product Name:Nitrodiethanolamine
Numero CAS:4185-47-1
MF:C4H8N4O8
MW:240.12832069397
CID:1512808
PubChem ID:20150
Update Time:2025-04-21
Nitrodiethanolamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Nitrodiethanolamine
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester)
- 2,2'-(Nitroimino)bisethanol dinitrate (ester)
- 2,2'-(Nitroimino)ethanol dinitrate
- 2,2'-Dinitrato-N-nitrodiethylamine
- 2,2'-Nitroiminobis(ethylnitrate)
- 2,2'-Nitroiminodiethanol nitrate
- BRN 1803252
- DINA
- Diethanol-N-nitramine dinitrate
- Diethanolnitramine dinitrate
- N-Nitrodiethanolamine dinitrate
- Nitrodiethanolamine dinitrate
- sym-Dinitroxydiethylnitramine
- Ethanol, 2,2'-nitroiminodi-, dinitrate (ester)
- (nitroimino)diethane-2,1-diyl dinitrate
- 2,2'-(Nitroimino)bisethanol dinitrate
- 2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate
- Ethanol, 2,2'-nitroiminod
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
- NZDNCDGEHXHPCO-UHFFFAOYSA-N
- 2,2'-Nitroiminobis(ethyl nitrate)
- N-Nitrobis(2-hydroxyethyl)-amine dinitrate
- DTXSID30194648
- AKOS000567452
- Ethanol, 2,2'-nitroiminodi-, dinitrate
- STK366161
- SCHEMBL2681712
- DINA (explosive)
- Q15628370
- 4185-47-1
- 2-(1-[2-(Nitrooxy)ethyl]-2-oxido-2-oxohydrazino)ethyl nitrate #
- 2-{NITRO[2-(NITROOXY)ETHYL]AMINO}ETHYL NITRATE
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate
-
- Inchi: 1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2
- Chiave InChI: NZDNCDGEHXHPCO-UHFFFAOYSA-N
- Sorrisi: [O-][N+](OCCN([N+](=O)[O-])CCO[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 150.0641
- Massa monoisotopica: 240.03421323g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 16
- Conta legami ruotabili: 6
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.2
- Superficie polare topologica: 159Ų
Proprietà sperimentali
- Densità: 1.8742 (rough estimate)
- Punto di ebollizione: 382.83°C (rough estimate)
- Indice di rifrazione: 1.8500 (estimate)
- PSA: 86.84
Nitrodiethanolamine Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
4185-47-1 (Nitrodiethanolamine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso